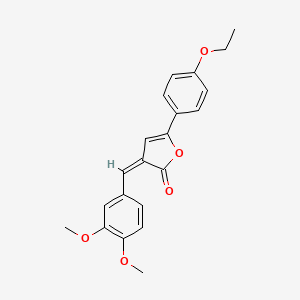
3-(3,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone
Vue d'ensemble
Description
3-(3,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone, also known as DMF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DMF is a member of the furanone family and has a unique chemical structure that enables it to interact with various biological targets.
Mécanisme D'action
3-(3,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone's mechanism of action involves its ability to modulate various signaling pathways and transcription factors involved in cellular processes. 3-(3,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes. 3-(3,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone can also inhibit the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines and chemokines. Additionally, 3-(3,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone can activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway, which regulates lipid metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
3-(3,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone's biochemical and physiological effects are diverse and depend on the specific biological target and disease model. In cancer models, 3-(3,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone can induce cell cycle arrest and apoptosis by activating the p53 and Bax pathways. 3-(3,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone can also inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). In inflammation models, 3-(3,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone can suppress the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB and activator protein-1 (AP-1) pathways. In neurodegenerative disorder models, 3-(3,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone can reduce oxidative stress and inflammation by activating the Nrf2 and PPAR-γ pathways.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has several advantages for lab experiments, including its stability, solubility, and ability to penetrate cell membranes. 3-(3,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone is also relatively easy to synthesize and purify. However, 3-(3,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone's limitations include its potential toxicity at high concentrations and its limited bioavailability in vivo. 3-(3,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone's stability and solubility can also be affected by pH and temperature changes.
Orientations Futures
Future research on 3-(3,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone should focus on its potential therapeutic applications in various disease models, including cancer, inflammation, and neurodegenerative disorders. Studies should also investigate the optimal dosing and delivery methods for 3-(3,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone to enhance its bioavailability and reduce potential toxicity. Additionally, studies should explore the effects of 3-(3,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone on other signaling pathways and transcription factors involved in cellular processes. Finally, studies should investigate the potential synergistic effects of 3-(3,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone with other therapeutic agents.
Applications De Recherche Scientifique
3-(3,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been studied extensively for its potential therapeutic properties in various disease models, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 3-(3,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-(3,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. Additionally, 3-(3,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-25-17-8-6-15(7-9-17)19-13-16(21(22)26-19)11-14-5-10-18(23-2)20(12-14)24-3/h5-13H,4H2,1-3H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZULZZOYFRRQW-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)OC)OC)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3)OC)OC)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxyphenyl)methylene]-5-(4-ethoxyphenyl)furan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-ethylphenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4741185.png)
![1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4741188.png)

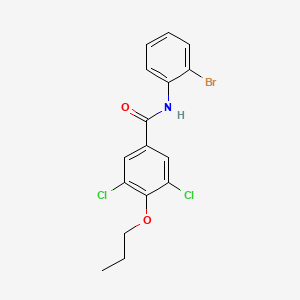
![N-(2-methoxy-5-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4741206.png)
![N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-3-methylbutanamide](/img/structure/B4741219.png)
![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4741235.png)
![5-[4-(dimethylamino)benzylidene]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4741241.png)
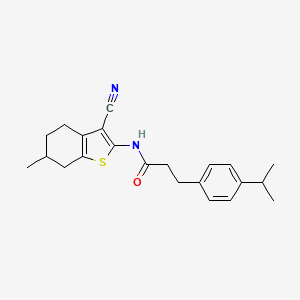
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4741248.png)
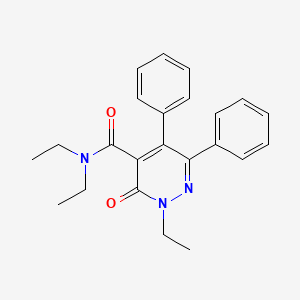
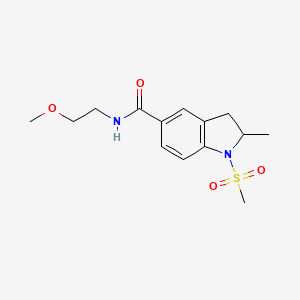

![1-(ethylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4741268.png)